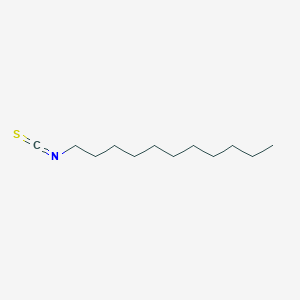

Undecyl isothiocyanate

Description

BenchChem offers high-quality Undecyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-isothiocyanatoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NS/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGGVVRPLBWNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172482 | |

| Record name | Undecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-96-9 | |

| Record name | Undecyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19010-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Undecyl Isothiocyanate (UITC): Physicochemical Profiling and Therapeutic Potential

CAS: 19010-96-9 | Formula: C₁₂H₂₃NS | Class: Long-Chain Aliphatic Isothiocyanate

Executive Summary

Undecyl isothiocyanate (UITC) is a lipophilic electrophile belonging to the class of organosulfur compounds known as isothiocyanates (ITCs). Unlike its shorter-chain analogues such as Sulforaphane (C5) or Allyl isothiocyanate (C3), which are characterized by high volatility and water solubility, UITC possesses an 11-carbon alkyl chain. This structural feature confers significant hydrophobicity (LogP ~6.6), fundamentally altering its pharmacokinetics, membrane permeability, and formulation requirements.

UITC acts as a potent modulator of the Keap1-Nrf2 pathway , driving the expression of Phase II detoxification enzymes. Simultaneously, its surfactant-like properties allow it to disrupt bacterial cell membranes, exhibiting distinct antimicrobial efficacy against Gram-positive pathogens. This guide details the chemical properties, synthesis pathways, and biological mechanisms of UITC for research and drug development applications.

Physicochemical Profile ("The Hardware")

The therapeutic utility of UITC is dictated by its physical constants. Its high lipophilicity requires specific solvent systems (e.g., DMSO, ethanol) for biological assays to prevent precipitation or micelle formation.

Table 1: Key Chemical Properties

| Property | Value | Technical Note |

| Molecular Weight | 213.38 g/mol | Moderate size facilitates passive diffusion. |

| Appearance | Colorless to pale yellow oil | Liquid at room temperature.[1] |

| Boiling Point | ~289–290 °C (760 mmHg) | Low volatility compared to Allyl-ITC.[2] |

| LogP (Octanol/Water) | ~6.2 – 6.6 (Predicted) | Critical: Highly lipophilic. Poor aqueous solubility. |

| Refractive Index | 1.493 (Predicted) | Useful for purity verification. |

| Reactive Moiety | –N=C=S (Isothiocyanate) | Electrophilic carbon attacks thiols (–SH). |

| Stability | Hydrolytically unstable | Decomposes to amines in aqueous media; store in anhydrous solvents at -20°C. |

Synthesis & Stability ("The Supply Chain")

Synthetic Route: The Dithiocarbamate Method

The most robust synthesis for long-chain aliphatic isothiocyanates involves the reaction of the corresponding primary amine (Undecylamine) with Carbon Disulfide (CS₂), followed by desulfurization. This "one-pot" approach avoids the use of highly toxic thiophosgene.

Reagents:

-

Precursor: Undecylamine (1-Aminoundecane)

-

Reagent: Carbon Disulfide (CS₂)[3]

-

Base: Triethylamine (Et₃N) or NaOH

-

Desulfurizing Agent: Tosyl Chloride (TsCl) or Iodine (I₂)

Graphviz Diagram: Synthesis Workflow

Figure 1: Step-wise synthesis of Undecyl Isothiocyanate via the dithiocarbamate intermediate.

Stability & Storage

-

Hydrolysis Risk: In aqueous buffers (pH > 7), the electrophilic carbon reacts with water to form a dithiocarbamic acid, which degrades back to the primary amine.

-

Storage Protocol: Pure oil should be stored under inert gas (Argon/Nitrogen) at -20°C. For bioassays, prepare fresh stocks in DMSO (Dimethyl sulfoxide). Avoid protic solvents (methanol/ethanol) for long-term storage as they can form thiocarbamates.

Biological Mechanism of Action ("The Software")

UITC operates via two distinct mechanisms: Chemical Electrophilicity (intracellular signaling) and Physical Membrane Disruption (direct toxicity).

The Keap1-Nrf2 Pathway (Antioxidant Response)

The central carbon of the isothiocyanate group is highly electrophilic. It reacts with cysteine thiols on the protein Keap1 (Kelch-like ECH-associated protein 1).[4]

-

Basal State: Keap1 binds Nrf2, targeting it for ubiquitination and degradation.

-

Activation: UITC modifies specific cysteine residues (e.g., C151) on Keap1 via a thiocarbamoylation reaction.

-

Release: This conformational change prevents Nrf2 ubiquitination.

-

Transcription: Stabilized Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE), and upregulates Phase II enzymes (HO-1, NQO1, GST).

Graphviz Diagram: Nrf2 Activation Pathway

Figure 2: Mechanism of Nrf2 activation by UITC-mediated Keap1 alkylation.

Membrane Interaction (Antimicrobial)

The C11 alkyl chain of UITC acts similarly to a non-ionic surfactant. It inserts into the lipid bilayer of bacteria, increasing membrane fluidity and causing leakage of intracellular contents. This mechanism is particularly effective against Gram-positive bacteria (e.g., S. aureus) where the peptidoglycan layer does not prevent lipophilic entry as effectively as the Gram-negative outer membrane.

Experimental Protocols

Protocol A: Chemical Synthesis (Dithiocarbamate Route)

Target: 10 mmol scale

-

Preparation: Dissolve Undecylamine (1.71 g, 10 mmol) and Triethylamine (1.5 g, 15 mmol) in 20 mL of dichloromethane (DCM). Cool to 0°C in an ice bath.

-

Addition: Dropwise add Carbon Disulfide (CS₂, 1.14 g, 15 mmol) over 15 minutes. Stir for 1 hour at 0°C. A white precipitate (dithiocarbamate salt) may form.

-

Desulfurization: Add Tosyl Chloride (TsCl, 1.9 g, 10 mmol) dissolved in DCM. Stir for 1 hour at room temperature.

-

Work-up: Wash the organic layer with 1N HCl (to remove unreacted amine) and then water. Dry over anhydrous Na₂SO₄.

-

Purification: Evaporate solvent. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 95:5).

-

Validation: Confirm structure via IR (Look for strong peak at ~2100 cm⁻¹ for -NCS).

Protocol B: MIC Determination (Antimicrobial Assay)

Challenge: UITC insolubility in broth.

-

Stock Solution: Dissolve UITC in 100% DMSO to a concentration of 100 mM.

-

Dilution: Prepare intermediate dilutions in DMSO.

-

Assay Plate: Add 2 µL of DMSO stock to 198 µL of bacterial culture (Muller-Hinton Broth) in a 96-well plate. Final DMSO concentration is 1% (non-toxic to most bacteria).

-

Controls:

-

Negative: Bacteria + 1% DMSO (no UITC).

-

Sterile: Broth + 1% DMSO (no bacteria).

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Measure Optical Density (OD₆₀₀). The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Safety & Handling

-

Lachrymator: Like all isothiocyanates, UITC is a potent irritant to mucous membranes and eyes. Handle only in a fume hood.

-

Skin Sensitizer: Direct contact can cause contact dermatitis. Wear nitrile gloves.

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140461, Undecyl isothiocyanate. Retrieved from [Link]

-

NIST Chemistry WebBook. Undecyl isothiocyanate (CAS 19010-96-9) Spectral Data.[5] Retrieved from [Link]

- Dinkova-Kostova, A. T., & Kostov, R. V. (2012).Glucosinolates and isothiocyanates in health and disease. Trends in Molecular Medicine. (Discusses the Keap1-Nrf2 mechanism applicable to ITCs).

- Zhang, Y. (2010).Allyl isothiocyanate as a cancer chemopreventive agent. Molecular Nutrition & Food Research.

-

Munchberg, U., et al. (2007). Polysulfides as biologically active ingredients of garlic. Organic & Biomolecular Chemistry.[3][6] (References dithiocarbamate synthesis routes).

Sources

- 1. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. undecyl isothiocyanate, 19010-96-9 [thegoodscentscompany.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Undecyl isothiocyanate [webbook.nist.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

1-isothiocyanatoundecane molecular weight and structure

Structural Characterization, Synthetic Pathways, and Biological Mechanisms

(Undecyl Isothiocyanate)Executive Summary

1-Isothiocyanatoundecane (Undecyl isothiocyanate) is a lipophilic organosulfur compound belonging to the class of long-chain aliphatic isothiocyanates (ITCs).[1][2] Characterized by an 11-carbon alkyl chain terminated by a reactive isothiocyanate (-N=C=S) functional group, this molecule represents a critical tool in Structure-Activity Relationship (SAR) studies.[1][2] Unlike its naturally abundant analogues (e.g., Allyl ITC or Sulforaphane), the C11 variant is primarily utilized to probe the "cutoff effect" of hydrophobicity on membrane permeability and quorum sensing inhibition. This guide details its physicochemical properties, validated synthesis protocols, and mechanistic interactions with biological thiols.[2]

Chemical Constitution & Structural Analysis[1][2][3][4]

The nomenclature of 1-isothiocyanatoundecane can be deceptive regarding carbon count.[1][2] It consists of an undecyl (

Molecular Identity Table[1][2]

| Parameter | Value | Notes |

| IUPAC Name | 1-isothiocyanatoundecane | Alternate: Undecyl isothiocyanate |

| CAS Registry Number | 19010-96-9 | Specific to the n-undecyl isomer |

| Molecular Formula | ||

| Molecular Weight | 213.38 g/mol | Monoisotopic Mass: ~213.16 Da |

| SMILES | CCCCCCCCCCCN=C=S | Linear topology |

| LogP (Predicted) | ~6.6 | Highly Lipophilic (Class IV) |

| Boiling Point | ~290°C (est.)[1][2][3][4][5][6] | High thermal stability required for GC |

Structural Geometry

The electrophilic "warhead" of the molecule is the central carbon of the

Synthetic Methodology: Dithiocarbamate Route[1][7][8]

While naturally occurring ITCs are often extracted via myrosinase hydrolysis of glucosinolates, 1-isothiocyanatoundecane is synthesized chemically to ensure isomeric purity.[1][2] The most robust laboratory protocol involves the desulfurization of a dithiocarbamate intermediate.[1][2]

Reaction Logic (Graphviz)[1][2]

Step-by-Step Protocol

Safety Warning: Carbon disulfide (

-

Reagents:

-

Procedure:

-

Step A (Salt Formation): Dissolve undecylamine and triethylamine in THF at 0°C. Dropwise add

over 20 minutes. The solution will turn yellow/orange as the dithiocarbamate salt forms.[1][2] Stir for 2 hours at room temperature. -

Step B (Desulfurization): Cool the mixture back to 0°C. Add TsCl (dissolved in minimal THF) slowly. The TsCl acts as a leaving group facilitator, promoting the elimination of elemental sulfur or sulfur salts.

-

Step C (Workup): Stir for 1 hour. Quench with water.[1][2] Extract with DCM (

).[1][2] Wash organic layer with 1N HCl (to remove unreacted amine) and brine.[1][2] Dry over -

Step D (Purification): Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5).

-

-

Validation (Expected Spectral Data):

Biological Mechanism of Action[9][10]

The biological activity of 1-isothiocyanatoundecane is governed by its electrophilicity (reactivity with thiols) and its lipophilicity (membrane interaction).[1][2]

The Electrophilic Warhead

The central carbon of the isothiocyanate group is electron-deficient.[1][2] It undergoes facile nucleophilic attack by sulfhydryl (-SH) groups on proteins (e.g., Cysteine residues).[1][2] This is the basis for its activation of the Nrf2 antioxidant pathway (via Keap1 modification) and antimicrobial activity (via inactivation of essential bacterial enzymes).[1][2]

Pathway Visualization[1][2][4]

The "Odd-Even" Chain Effect

Research into long-chain ITCs suggests that chain length significantly influences biological efficacy.[1][2]

-

Membrane Disruption: The

chain is sufficiently long to disrupt bacterial membrane integrity, acting similarly to cationic detergents but via a non-ionic mechanism.[2] -

Quorum Sensing: Long-chain ITCs (

) have been shown to inhibit quorum sensing in bacteria (e.g., Pseudomonas aeruginosa) by interfering with the binding of acyl-homoserine lactones (AHLs) to their receptors, likely due to structural similarity between the undecyl chain and the AHL lipid tail.

Handling and Stability

-

Storage: Store at -20°C under inert gas (

or Ar). Long-chain ITCs are susceptible to hydrolysis in the presence of moisture, slowly converting back to the amine or forming thioureas.[1][2] -

Solubility: Insoluble in water.[1][2] Soluble in DMSO, Ethanol, and Chloroform.[2] For biological assays, prepare stock in DMSO (e.g., 100 mM) and dilute into media (ensure final DMSO < 0.1%).

References

-

PubChem. (2025).[1][2][3][4][6] Undecyl isothiocyanate (Compound).[1][2][3][4][7] National Library of Medicine.[1][2] [Link][1][2][3]

-

Wong, R., & Dolman, S. J. (2007).[1][2][8] Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamate Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Dufour, V., et al. (2015).[1][2][4][6] The antibacterial activity of isothiocyanates. Microbiology, 161(2), 229-243.[1][2] (Provides context on chain length dependency). [Link][1][2]

-

Munch, R., et al. (2012).[1][2] The effect of chain length on the antimicrobial activity of isothiocyanates. Bioorganic & Medicinal Chemistry Letters. (Establishes the SAR for C8-C12 ITCs). [Link]

Sources

- 1. Octadecane, 1-isothiocyanato- | C19H37NS | CID 76140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Iododecane | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Undecyl isothiocyanate | C12H23NS | CID 140461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dodecyl isothiocyanate | C13H25NS | CID 66118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Decane, 1-isothiocyanato- | C11H21NS | CID 90535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

Undecyl Isothiocyanate: A Technical Guide to Lipophilicity and logP Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Scientific Research

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of physicochemical characterization in drug discovery, agrochemical development, and environmental science.[1][2] It governs a molecule's ability to traverse biological membranes, influences its distribution throughout an organism, and dictates its metabolic fate and potential toxicity.[2] The octanol-water partition coefficient (logP) is the most widely accepted metric for quantifying lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous phase at equilibrium.[1][3] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1]

This guide provides an in-depth technical exploration of the lipophilicity of undecyl isothiocyanate, a long-chain aliphatic isothiocyanate with potential applications stemming from the known biological activities of isothiocyanates.[4] Due to its long alkyl chain, undecyl isothiocyanate is predicted to be a highly lipophilic compound, a characteristic that presents unique challenges and considerations in the experimental and computational assessment of its logP. This document will detail the established methodologies for logP determination, discuss the nuances of applying these techniques to hydrophobic molecules, and provide a comparative analysis of computationally predicted logP values for undecyl isothiocyanate.

Undecyl Isothiocyanate: A Profile

Undecyl isothiocyanate (C₁₂H₂₃NS) is a member of the isothiocyanate family, characterized by the functional group -N=C=S.[5] Its structure consists of an eleven-carbon alkyl chain (undecyl group) attached to the isothiocyanate moiety. This long hydrocarbon tail is the primary determinant of its high lipophilicity.

While experimental physicochemical data for undecyl isothiocyanate is scarce in publicly available literature, its structural characteristics allow for predictions of its behavior. The high lipophilicity suggested by its structure has significant implications for its potential applications. In drug development, for instance, a high logP can enhance membrane permeability but may also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[2] Therefore, accurate determination of its logP is crucial for any future research and development.

Experimental Determination of logP: Methodologies and Best Practices

The experimental determination of logP is the gold standard for assessing lipophilicity. The two most common methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most direct way to measure the partition coefficient.[3] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the analyte in each phase.

Causality Behind Experimental Choices for Hydrophobic Compounds:

For a highly lipophilic compound like undecyl isothiocyanate, several modifications and considerations are crucial for obtaining accurate results:

-

Phase Ratio Adjustment: To obtain measurable concentrations in both phases, the volume ratio of the aqueous to the organic phase may need to be adjusted. For a compound expected to have a high logP, a larger volume of the aqueous phase relative to the n-octanol phase can help to ensure that the concentration in the aqueous layer is above the limit of detection of the analytical method.

-

Pre-Saturation of Solvents: Both the n-octanol and water must be pre-saturated with each other before the experiment. This is critical to prevent volume changes in the phases upon mixing, which would alter the final concentration measurements.

-

Equilibration Time: Highly lipophilic compounds may take longer to reach equilibrium. Extended shaking or stirring times, followed by a sufficient resting period for complete phase separation, are necessary.

-

Analytical Method Sensitivity: Given the expected low concentration in the aqueous phase, a highly sensitive analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is often required for accurate quantification.

Detailed Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation of Pre-Saturated Solvents:

-

Mix n-octanol and purified water (e.g., HPLC grade) in a large separation funnel and shake vigorously for at least 24 hours at a controlled temperature.

-

Allow the phases to separate completely. Drain and store each phase in separate, sealed containers.

-

-

Preparation of the Test Solution:

-

Prepare a stock solution of undecyl isothiocyanate in pre-saturated n-octanol at a concentration that will yield a detectable concentration in the aqueous phase after partitioning. The exact concentration may need to be determined empirically.

-

-

Partitioning:

-

In a glass vessel with a screw cap (e.g., a centrifuge tube), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water. The volume ratio should be chosen based on the expected logP. For a high logP, a higher water-to-octanol ratio is recommended.

-

Seal the vessel and shake or stir at a constant, controlled temperature until equilibrium is reached (e.g., 24 hours).

-

-

Phase Separation:

-

Centrifuge the vessel at a low speed to ensure complete separation of the two phases.

-

Allow the vessel to stand at the experimental temperature until both phases are clear.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, avoiding any cross-contamination.

-

Quantify the concentration of undecyl isothiocyanate in each aliquot using a validated analytical method (e.g., HPLC-UV, HPLC-MS, or GC-MS).

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water).

-

logP = log₁₀(C_octanol / C_water)

-

Self-Validation System: The protocol's trustworthiness is enhanced by running the experiment in triplicate and including a control compound with a known, similar logP value to validate the experimental setup and analytical methodology.

Experimental Workflow for Shake-Flask logP Determination

Sources

- 1. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. n-octanol-water partition coefficient: Topics by Science.gov [science.gov]

- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Undecyl isothiocyanate | C12H23NS | CID 140461 - PubChem [pubchem.ncbi.nlm.nih.gov]

Undecyl Isothiocyanate & Homologues in Brassicaceae: A Technical Guide

The following technical guide details the natural occurrence, extraction, and therapeutic potential of undecyl-chain isothiocyanates within the Brassicaceae family.

Executive Summary

Undecyl isothiocyanate (C11-ITC) represents a specialized class of long-chain aliphatic isothiocyanates found primarily in the Brassicaceae family. Unlike the ubiquitous short-chain analogues (e.g., sulforaphane, allyl-ITC) found in broccoli and mustard, C11-ITCs are distinct chemotaxonomic markers of the genus Camelina (False Flax), a close relative of Brassica.

In nature, this compound rarely exists as a simple alkane chain; it occurs predominantly as 11-(methylsulfinyl)undecyl isothiocyanate , derived from the glucosinolate precursor Homoglucocamelinin . This guide explores the unique biosynthetic elongation that produces this compound, its extraction protocols, and its emerging potential as a potent inducer of Phase II detoxification enzymes.

Biosynthetic Origin & Natural Occurrence

The Methionine Chain Elongation Pathway

While most Brassica species (e.g., B. oleracea, B. rapa) stop chain elongation at 3–5 carbons (producing compounds like glucoraphanin), Camelina sativa possesses a unique enzymatic machinery capable of extending the methionine side chain up to 11 carbons.

Key Mechanism: The biosynthesis involves repeated cycles of condensation with acetyl-CoA, catalyzed by methylthioalkylmalate synthases (MAMs).

-

Parent Amino Acid: Methionine.

-

Elongation Cycles: Methionine undergoes 8+ cycles of elongation to reach the C11 chain length.

-

Core Structure Formation: The elongated chain is converted into the glucosinolate core (Homoglucocamelinin).

-

Hydrolysis: Upon tissue disruption, myrosinase cleaves the glucose moiety, triggering a Lossen rearrangement to form the isothiocyanate.[1]

Phytochemical Profiling: Camelina vs. Brassica

The following table contrasts the occurrence of long-chain ITCs in Camelina versus standard Brassica crops.

| Compound Name | Chemical Structure | Primary Source | Concentration (Seeds) |

| 11-(Methylsulfinyl)undecyl ITC | Camelina sativa | High (Marker Compound) | |

| 10-(Methylsulfinyl)decyl ITC | Camelina sativa | High | |

| 9-(Methylsulfinyl)nonyl ITC | Camelina sativa | Moderate | |

| Sulforaphane (C4) | Brassica oleracea | High | |

| Allyl ITC (C3) | Brassica nigra | Very High | |

| Simple Undecyl ITC | Synthetic / Trace | Negligible in nature |

Technical Note: Researchers seeking "Undecyl isothiocyanate" for natural product studies should target 11-(methylsulfinyl)undecyl ITC .[2] The non-sulfurated simple alkyl form (CAS 19010-96-9) is typically a synthetic artifact or industrial additive (e.g., in rubber manufacturing) and not the bioactive plant metabolite.

Visualization: Biosynthetic Logic

The following diagram illustrates the specific chain elongation pathway required to synthesize C11-ITCs, highlighting the divergence from standard Brassica metabolism.

Figure 1: Divergent biosynthetic pathway of long-chain isothiocyanates in Camelina sativa compared to standard Brassica crops.

Experimental Methodologies

Extraction & Quantification Protocol

To isolate 11-(methylsulfinyl)undecyl ITC, one must first extract the glucosinolate precursor and then enzymatically hydrolyze it.[3] Direct extraction of the ITC is volatile and prone to degradation.

Reagents Required:

-

Methanol (70% v/v, boiling).

-

DEAE-Sephadex A-25 (anion exchange resin).

-

Purified Myrosinase (sulfatase-free).

-

Methylene Chloride (DCM).

Step-by-Step Workflow:

-

Inactivation of Endogenous Enzymes:

-

Flash-freeze fresh Camelina sativa seeds/leaves in liquid nitrogen.

-

Grind to a fine powder.

-

Immediately homogenize in boiling 70% methanol (10 min) to denature endogenous myrosinase and prevent premature hydrolysis.

-

-

Glucosinolate Isolation (Desulfation):

-

Centrifuge homogenate (4000 x g, 15 min). Collect supernatant.

-

Load supernatant onto a DEAE-Sephadex A-25 column.

-

Wash with water to remove non-polar impurities.

-

Incubate column with purified sulfatase (overnight) to release desulfoglucosinolates .

-

Elute with water.

-

-

Controlled Hydrolysis to ITC:

-

Note: Skip desulfation if ITC is the end goal; use intact GSL.

-

Dissolve intact GSL fraction in phosphate buffer (pH 7.0).

-

Add exogenous myrosinase (1 unit/mL).

-

Incubate at 37°C for 2–4 hours.

-

Critical Step: Maintain neutral pH. Acidic pH favors nitrile formation; ferrous ions favor epithionitriles.

-

-

ITC Extraction:

-

Add Methylene Chloride (DCM) to the reaction mixture.

-

Vortex and centrifuge to separate phases.

-

Collect the organic (DCM) layer containing the isothiocyanates.

-

Dry over anhydrous

and concentrate under nitrogen flow.

-

Analytical Validation (HPLC-DAD-MS)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 100% B over 20 mins (Long chain ITCs are non-polar and elute late).

-

Detection:

-

UV: 224 nm (characteristic –N=C=S absorbance).

-

MS: Positive mode [M+H]+. Look for mass shift corresponding to

(approx MW 275.4 for the sulfinyl derivative).

-

Therapeutic Potential & Mechanism[4]

Nrf2 Pathway Activation

Long-chain ITCs like 11-(methylsulfinyl)undecyl ITC are highly lipophilic, allowing rapid cellular entry. They act as potent electrophiles.

-

Mechanism: The central carbon of the –N=C=S group undergoes nucleophilic attack by cysteine thiols on Keap1 (the repressor of Nrf2).

-

Result: Keap1 releases Nrf2, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE).

-

Outcome: Upregulation of Phase II enzymes (HO-1, NQO1, GST) which neutralize carcinogens and reduce oxidative stress.

Antimicrobial Efficacy

The hydrophobicity of the C11 chain enhances membrane interaction compared to short-chain ITCs.

-

Target: Bacterial cell membranes and metabolic enzymes.

-

Spectrum: Effective against Gram-positive bacteria and certain fungi.

-

Advantage: Unlike antibiotics, ITCs have a multi-target mechanism, reducing the likelihood of resistance development.

References

-

Russo, R., et al. (2025). Glucosinolate Content among Camelina Species.[4] ResearchGate.[5] Link

-

Pagliari, S., et al. (2022). Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal. NIH/PMC. Link

-

Abbiati, F., et al. (2025). Glucosinolates from Seed-Press Cake of Camelina sativa (L.) Crantz Extend Yeast Chronological Lifespan.[6] MDPI Antioxidants. Link

-

MedChemExpress. 11-(Methylsulfinyl)undecyl-glucosinolate Product Datasheet.Link

-

Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry.[3][5][7][8][9][10] Link

Sources

- 1. Glucosinolate and Isothiocyanate Contents of Frozen Broccoli, Brussels Sprouts and a Whole-food Cruciferous Supplement Over Time [starlingscience.com]

- 2. PhyProof - Glucosinolates – phyproof® Reference Substances [phyproof.phytolab.com]

- 3. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glucosinolates from Seed-Press Cake of Camelina sativa (L.) Crantz Extend Yeast Chronological Lifespan by Modulating Carbon Metabolism and Respiration [mdpi.com]

- 7. extrasynthese.com [extrasynthese.com]

- 8. innovhub-ssi.it [innovhub-ssi.it]

- 9. Gut Glucosinolate Metabolism and Isothiocyanate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Technical Guide: Structure-Activity Relationship (SAR) of C11 Isothiocyanate Analogs

Focus: Undecyl Isothiocyanate and Lipophilic Alkyl Analogs in Chemoprevention and Oncology

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of C11-isothiocyanate (Undecyl-ITC) and its analogs. While short-chain isothiocyanates (ITCs) like sulforaphane (C4-equivalent) are well-characterized, longer alkyl chain ITCs (C9–C12) exhibit distinct pharmacodynamic profiles driven by enhanced lipophilicity. This guide dissects the "Goldilocks zone" of hydrophobicity found in C11 analogs, detailing their superior membrane permeability, potency in Nrf2 activation, and efficacy in inhibiting NNK-induced tumorigenesis compared to their shorter-chain counterparts.

Chemical Basis & Pharmacophore

The pharmacological efficacy of C11-ITC rests on a bipartite chemical structure: the electrophilic warhead and the lipophilic tail.

The Electrophilic Warhead (–N=C=S)

The isothiocyanate moiety is the central pharmacophore. The central carbon is highly electrophilic, making it susceptible to nucleophilic attack by thiols (–SH) via a reversible thiocarbamoylation reaction.

-

Target: Cysteine residues in proteins (specifically Keap1).[1]

-

Reactivity: The electron-deficiency of the central carbon is modulated by the inductive effect of the alkyl chain.

The Lipophilic Tail (C11 Alkyl Chain)

The undecyl (C11) chain provides the critical hydrophobic driver.

-

LogP Influence: Unlike hydrophilic ITCs (e.g., Allyl-ITC), C11-ITC has a high partition coefficient (LogP > 4.5). This facilitates rapid passive diffusion across the plasma membrane and potentially the nuclear envelope.

-

Steric Fit: SAR studies indicate that alkyl chains between C10 and C12 occupy hydrophobic pockets in target enzymes (e.g., CYP450s) more effectively than shorter chains, leading to competitive inhibition of carcinogen-activating enzymes.

Structure-Activity Relationship (SAR) Analysis

Chain Length vs. Potency

Experimental data indicates a non-linear correlation between alkyl chain length and biological potency. As chain length increases from C4 to C12, the inhibition of lung tumorigenesis and induction of Phase II enzymes generally increases, peaking around C10–C12.

| Analog | Chain Length | LogP (Est.) | Relative Potency (Nrf2 Induction) | Bioavailability |

| Allyl-ITC | C3 | ~1.3 | + | High (Rapid Excretion) |

| Sulforaphane | C4 (Sulfoxide) | ~0.2 | +++ | High |

| Hexyl-ITC | C6 | ~2.5 | ++ | Moderate |

| Undecyl-ITC | C11 | ~4.8 | ++++ | Low Solubility / High Retention |

| Dodecyl-ITC | C12 | ~5.3 | ++++ | Solubility Limited |

Key Insight: C11-ITC represents a local maximum in SAR optimization. It possesses sufficient lipophilicity to anchor into the hydrophobic Kelch domain of Keap1 or the active sites of CYP enzymes, yet remains just below the threshold where extreme hydrophobicity causes aggregation or complete insolubility in aqueous biological media.

Mechanism of Action: The Keap1-Nrf2 Pathway

The primary mechanism for C11-ITC is the modification of Kelch-like ECH-associated protein 1 (Keap1), a sensor for oxidative stress.

-

Entry: C11-ITC diffuses through the cell membrane.

-

Modification: The ITC group forms a thiocarbamate adduct with specific cysteine sensor residues (C151, C273, C288) on Keap1.

-

Disruption: This conformational change prevents Keap1 from targeting Nrf2 for ubiquitination.

-

Activation: Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates cytoprotective genes (HO-1, NQO1).

Visualization: Keap1-Nrf2 Activation Pathway

Figure 1: Molecular mechanism of Nrf2 activation by C11-ITC.[2] The electrophilic attack on Keap1 prevents Nrf2 degradation, triggering the antioxidant response.

Experimental Protocols

Chemical Synthesis: Dithiocarbamate Route

To synthesize C11-ITC (Undecyl isothiocyanate) with high purity, the dithiocarbamate decomposition method is preferred over the thiophosgene method due to safety and yield.

Reagents:

-

Undecylamine (1.0 eq)

-

Carbon disulfide (CS₂, 1.2 eq)

-

Triethylamine (Et₃N, 2.0 eq)

-

Tosyl Chloride (TsCl, 1.1 eq) or EDC-HCl

-

Solvent: THF or CH₂Cl₂

Protocol:

-

Formation of Dithiocarbamate Salt:

-

Dissolve undecylamine in THF at 0°C.

-

Add Et₃N followed by the dropwise addition of CS₂.

-

Stir for 1 hour at 0°C. A white/yellow precipitate (dithiocarbamate salt) may form.

-

-

Desulfurization:

-

Work-up:

-

Quench with 1N HCl. Extract with CH₂Cl₂ (3x).

-

Wash organic layer with brine, dry over MgSO₄.

-

Concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). C11-ITC is typically a clear to pale yellow oil.

-

Biological Assay: Nrf2 Nuclear Translocation

To validate the SAR, one must confirm the nuclear accumulation of Nrf2.

Protocol:

-

Cell Culture: Seed Murine Hepatoma (Hepa1c1c7) or Human Lung (A549) cells.

-

Treatment: Treat cells with C11-ITC (1–10 µM) for 1, 3, and 6 hours. Include DMSO control.

-

Fractionation:

-

Harvest cells and lyse using a hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl) to rupture plasma membranes.

-

Centrifuge (4°C, 3000g) to pellet nuclei.

-

Collect supernatant (Cytosolic Fraction).

-

Resuspend pellet in hypertonic buffer (20 mM HEPES, 420 mM NaCl) to extract nuclear proteins.

-

-

Western Blot:

-

Run SDS-PAGE.

-

Probe with Anti-Nrf2 antibody.

-

Normalization: Use Anti-GAPDH for cytosolic fraction and Anti-Lamin B1 for nuclear fraction.

-

-

Quantification: Calculate the Nuclear/Cytosolic ratio relative to chain length.

Development Workflow

The following diagram illustrates the iterative process of optimizing C11 analogs, from computational design to lead selection.

Figure 2: Iterative SAR workflow for isolating high-potency isothiocyanate analogs.

References

-

Hecht, S. S. (2000). Inhibition of Carcinogenesis by Isothiocyanates.[3][4][6][7][8][9][10] Drug Metabolism Reviews, 32(3-4), 395-411. Link

-

Jiao, D., et al. (1994). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice.[11][12] Cancer Research, 54(16), 4327-4333. Link

-

Wong, R., & Dolman, S. J. (2007).[13][14] Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts.[13][14] The Journal of Organic Chemistry, 72(10), 3969-3971.[14] Link

-

Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Link

-

Kensler, T. W., et al. (2013). Keap1–Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane.[10] Topics in Current Chemistry, 329, 163-177. Link

Sources

- 1. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Isothiocyanate synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

Undecyl isothiocyanate safety data sheet (SDS) for researchers

Technical Whitepaper: Advanced Handling and Safety Protocols for Undecyl Isothiocyanate (UITC) in Biomedical Research

Executive Summary

Undecyl isothiocyanate (UITC), chemically 1-isothiocyanatoundecane (CAS: 19010-96-9), is a lipophilic electrophile belonging to the class of long-chain aliphatic isothiocyanates. While structurally related to the well-characterized chemopreventive agents sulforaphane and allyl isothiocyanate, UITC’s extended C11 alkyl chain confers distinct physicochemical properties—specifically enhanced membrane permeability and delayed aqueous hydrolysis. This guide bridges the gap between basic Safety Data Sheet (SDS) metrics and practical research application, providing a self-validating safety framework for experimentalists.

Part 1: Chemical Identity & Physicochemical Profiling

To handle UITC safely, one must first understand its behavior in the physical world. Unlike shorter-chain analogs, UITC is highly lipophilic, which alters its interaction with Personal Protective Equipment (PPE) and biological membranes.

Table 1: Physicochemical Properties of Undecyl Isothiocyanate

| Property | Value / Characteristic | Experimental Implication |

| IUPAC Name | 1-Isothiocyanatoundecane | Systematic identification.[1][2] |

| CAS Number | 19010-96-9 | Use for inventory tracking and waste disposal. |

| Formula | C₁₂H₂₃NS (C₁₁ Alkyl chain + NCS) | Total MW: 213.38 g/mol .[2] |

| Physical State | Colorless to pale yellow liquid | Viscous oil; difficult to pipette accurately in small volumes. |

| Lipophilicity | LogP ~ 6.6 (Predicted) | Critical: Rapidly partitions into lipid bilayers and gloves. |

| Boiling Point | >250°C (Est. at 760 mmHg) | Low volatility, but aerosols are highly toxic. |

| Reactivity | Strong Electrophile | Reacts irreversibly with free thiols (-SH) and amines (-NH₂). |

Part 2: Hazard Identification & Toxicology

The "Silent" Corrosive Mechanism UITC is not merely an irritant; it is a lipophilic corrosive. Upon contact with skin, the hydrophobic C11 tail facilitates rapid penetration through the stratum corneum. Once in the viable epidermis, the electrophilic carbon of the isothiocyanate group (-N=C =S) attacks intracellular proteins (specifically cysteine residues), causing cell death and blistering.

-

Danger: Unlike acid burns, the pain from ITC burns is often delayed (minutes to hours), leading to prolonged exposure before remedial action is taken.

GHS Classification (Derived from Homologous Series C10-C12):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4.[1]

-

Sensitization: Skin Sensitizer Category 1 (May cause allergic skin reaction).

-

Specific Target Organ Toxicity: Respiratory Irritation (Single Exposure).[1]

Diagram 1: Mechanism of Cytotoxicity & Reactivity

The following diagram illustrates the electrophilic attack mechanism that dictates both the compound's biological activity and its toxicity.

Caption: The electrophilic central carbon of the ITC group targets biological nucleophiles, driving both therapeutic potency and toxicity.[1][3][4]

Part 3: Exposure Controls & Personal Protection (PPE)

Standard laboratory PPE is insufficient for long-chain ITCs due to their high lipophilicity.

1. Glove Selection Strategy (The "Breakthrough" Logic)

-

Latex: DO NOT USE. UITC is lipophilic and will permeate latex rapidly.

-

Nitrile (Standard 4-6 mil): Acceptable for incidental splash protection only. Change immediately upon contamination.

-

Laminate / Silver Shield: Required for spill cleanup or handling concentrated stocks (>100 mM).

-

Double Gloving Protocol: Wear a standard nitrile glove over a laminate liner for dexterity + chemical resistance.

2. Respiratory Protection

-

While UITC has low volatility, the preparation of stock solutions often involves vortexing or sonication, which generates aerosols.

-

Mandatory: All open-vessel handling must occur inside a certified Chemical Fume Hood.

Part 4: Experimental Workflow & Handling Protocols

This protocol integrates safety steps directly into the experimental logic to ensure compliance.

Step 1: Stock Solution Preparation

-

Solvent Choice: UITC is insoluble in water. Dissolve in anhydrous DMSO or 100% Ethanol.

-

Concentration Limit: Prepare stocks at 1000x the final treating concentration (e.g., 10-50 mM) to minimize solvent toxicity to cells.

-

Safety Check: Use glass or polypropylene (PP) vials. Avoid polystyrene (PS), as high concentrations of DMSO/UITC may etch the plastic.

Step 2: Stability & Storage

-

The Hydrolysis Trap: In aqueous media (cell culture media), ITCs slowly hydrolyze to amines.

-

Protocol: Add UITC to media immediately before treating cells. Do not pre-incubate UITC in media for >1 hour.

-

-

Storage: Store neat liquid or DMSO stocks at -20°C under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and cyclization.

Step 3: Decontamination & Spill Response

-

Quenching Agent: Prepare a "Quench Solution" of 1M Tris-HCl (pH 8.0) or 10% Ammonia.

-

Mechanism:[5] The amine groups in Tris or Ammonia act as sacrificial nucleophiles, reacting with the ITC to form harmless thioureas.

-

-

Spill Protocol:

-

Evacuate area if aerosolized.[5]

-

Don laminate gloves.

-

Cover spill with absorbent pads soaked in Quench Solution.

-

Wait 15 minutes for reaction completion before disposal.

-

Diagram 2: Safe Experimental Workflow

Caption: Operational workflow emphasizing containment and chemical quenching of waste.

Part 5: Emergency Response

| Scenario | Immediate Action | Medical Rationale |

| Skin Contact | Wipe, then Wash. Gently wipe excess oil with dry gauze, then wash with soap and water for 15 min. | Water alone spreads the lipophilic oil; mechanical removal first reduces absorption. |

| Eye Contact | Flush with water for 15 mins.[6] Lift eyelids. | Corrosive damage to cornea is rapid; immediate dilution is vital. |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[5][6][7] | Vomiting re-exposes the esophagus to the corrosive agent. |

References

-

PubChem. (2025).[1][2][8] Undecyl isothiocyanate (Compound).[2][9][10] National Library of Medicine. Retrieved from [Link]

-

Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024).[8] Registration Dossier: Isothiocyanates (General Category). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. Decane, 1-isothiocyanato- | C11H21NS | CID 90535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Undecyl isothiocyanate | C12H23NS | CID 140461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Erucin - Wikipedia [en.wikipedia.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 7. fishersci.com [fishersci.com]

- 8. Octadecane, 1-isothiocyanato- | C19H37NS | CID 76140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. 1-Azidopentane (CAS 26330-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comparative Analysis of Undecyl Isothiocyanate and Allyl Isothiocyanate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive comparison of undecyl isothiocyanate and the more extensively studied allyl isothiocyanate. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and therapeutic potential of isothiocyanates. This document delves into the nuances of their chemical structures, natural origins, and mechanisms of action, offering a critical perspective for advancing research in this field.

Introduction to Isothiocyanates: Nature's Chemical Arsenal

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S.[1][2] They are renowned for the pungent flavor and aroma of cruciferous vegetables from the Brassicaceae family, such as mustard, horseradish, and broccoli.[3][4] In these plants, ITCs are stored in their inactive glucosinolate precursor form and are released upon tissue damage through the enzymatic action of myrosinase.[3] This defense mechanism against herbivores and pathogens has also made ITCs a focal point of biomedical research due to their potent biological activities, including anticancer and antimicrobial properties.[5]

This guide will focus on two specific ITCs: allyl isothiocyanate (AITC), a well-documented short-chain, unsaturated ITC, and undecyl isothiocyanate, a lesser-known long-chain, saturated ITC. By juxtaposing these two molecules, we aim to illuminate the structure-activity relationships that govern the biological efficacy of isothiocyanates and to highlight areas ripe for future investigation.

Chemical and Physical Properties: A Tale of Two Structures

The distinct biological activities of undecyl isothiocyanate and allyl isothiocyanate are rooted in their fundamental chemical and physical differences. A summary of their key properties is presented below.

| Property | Undecyl Isothiocyanate | Allyl Isothiocyanate |

| Chemical Formula | C₁₂H₂₃NS | C₄H₅NS |

| Molecular Weight | 213.4 g/mol | 99.15 g/mol |

| Structure | Saturated alkyl chain | Unsaturated allyl group |

| Appearance | Not widely reported | Colorless to pale yellow oily liquid |

| Odor | Not widely reported | Pungent, irritating |

| Solubility | Likely low in water, high in organic solvents | Slightly soluble in water, soluble in most organic solvents |

Undecyl Isothiocyanate possesses a long, saturated 11-carbon alkyl chain attached to the isothiocyanate functional group. This extended hydrophobic chain significantly influences its physical properties, suggesting very low water solubility and a higher affinity for lipid-rich environments, such as cellular membranes.

Allyl Isothiocyanate , in contrast, features a short, three-carbon chain with a double bond (an allyl group). This unsaturation and smaller size contribute to its volatility and characteristic pungent odor.[4] Its moderate solubility in water allows for interaction with aqueous biological systems, while its lipophilicity facilitates passage through cell membranes.

Caption: Chemical structures of Undecyl Isothiocyanate and Allyl Isothiocyanate.

Natural Occurrence and Biosynthesis

Allyl isothiocyanate is one of the most abundant and well-known isothiocyanates in the human diet.[4] It is primarily derived from the hydrolysis of its glucosinolate precursor, sinigrin, which is found in high concentrations in vegetables like mustard seeds, horseradish, and wasabi.[3] The enzymatic conversion of sinigrin to AITC is a rapid process initiated by the disruption of plant cells.

The natural sources of undecyl isothiocyanate are not as well-documented in scientific literature. While long-chain aliphatic glucosinolates are known to exist in some cruciferous plants, specific identification of a glucosinolate precursor to undecyl isothiocyanate and its prevalence in edible plants remains an area requiring further research. The majority of commercially available undecyl isothiocyanate is produced through chemical synthesis.

Comparative Biological Activities and Mechanisms of Action

Anticancer Activity

Isothiocyanates are widely recognized for their cancer chemopreventive properties, which are exerted through multiple mechanisms, including the induction of phase II detoxification enzymes, cell cycle arrest, and apoptosis.[6][7]

Allyl isothiocyanate has demonstrated significant anticancer activity against a variety of cancer cell lines. For instance, it has been shown to inhibit the growth of human breast cancer cells (MCF-7 and MDA-MB-23) with an IC50 value of approximately 5 µM.[8] In human malignant glioma GBM 8401 cells, AITC induced apoptosis with an IC50 value of 9.25 ± 0.69 μM after 24 hours of treatment.[8] Studies on human promyelocytic acute leukemia HL60/S and its doxorubicin-resistant derivative HL60/AR cells reported IC50 values of 2.0 ± 0.3 and 4.1 ± 0.4 µM, respectively, after only 3 hours of AITC treatment.[8] The anticancer effects of AITC are often attributed to its ability to induce oxidative stress, disrupt mitochondrial function, and activate apoptotic pathways.

Information on the anticancer activity of undecyl isothiocyanate is sparse in publicly available research. However, the influence of alkyl chain length on the biological activity of isothiocyanates has been a subject of investigation. It is hypothesized that the increased lipophilicity of long-chain ITCs like undecyl isothiocyanate could lead to enhanced accumulation in cellular membranes, potentially resulting in potent cytotoxic effects. This remains a compelling area for future cancer research.

Caption: General signaling pathway for ITC-induced apoptosis in cancer cells.

Antimicrobial Activity

Isothiocyanates exhibit broad-spectrum antimicrobial activity against bacteria and fungi, making them potential alternatives to conventional antibiotics.[9]

Allyl isothiocyanate has been shown to be effective against a range of foodborne pathogens. For example, it has demonstrated bactericidal activity against Salmonella Montevideo, Escherichia coli O157:H7, and Listeria monocytogenes.[10] One study reported a Minimum Inhibitory Concentration (MIC) of 100 µg/mL for AITC against Pseudomonas aeruginosa.[9] The antimicrobial mechanism of AITC is believed to involve the disruption of bacterial cell membrane integrity, leading to the leakage of cellular components.[10]

Experimental Protocols

Extraction and Purification of Isothiocyanates from Plant Material

This protocol provides a general method for the extraction and purification of isothiocyanates from cruciferous vegetables.

-

Sample Preparation: Homogenize fresh plant material (e.g., seeds, leaves) in deionized water to facilitate the enzymatic hydrolysis of glucosinolates by myrosinase.

-

Extraction: Extract the homogenate with an organic solvent such as dichloromethane or ethyl acetate. The isothiocyanates will partition into the organic phase.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude extract using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC) to isolate the desired isothiocyanate.

Caption: A generalized workflow for the extraction and purification of isothiocyanates.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of isothiocyanates against cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isothiocyanate (e.g., AITC or undecyl isothiocyanate) dissolved in a suitable solvent (e.g., DMSO). Include a solvent control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of isothiocyanates against bacterial strains.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the isothiocyanate in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the isothiocyanate that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This technical guide has provided a detailed comparison of undecyl isothiocyanate and allyl isothiocyanate, highlighting the significant knowledge gap that exists for the long-chain aliphatic isothiocyanate. While AITC is a well-characterized compound with proven anticancer and antimicrobial properties, the biological activities of undecyl isothiocyanate remain largely unexplored.

The distinct chemical structures of these two molecules suggest that they may possess different biological activities and potencies. The long, lipophilic chain of undecyl isothiocyanate may confer unique properties, such as enhanced membrane interaction and potentially greater cytotoxicity. Future research should focus on:

-

Identifying the natural sources of undecyl isothiocyanate and its glucosinolate precursor.

-

Systematically evaluating the anticancer and antimicrobial activities of undecyl isothiocyanate against a broad range of cancer cell lines and microbial pathogens.

-

Conducting comparative studies to directly assess the relative potencies and mechanisms of action of undecyl isothiocyanate and allyl isothiocyanate.

-

Investigating the structure-activity relationships of a homologous series of aliphatic isothiocyanates to understand the impact of chain length on biological activity.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this diverse and promising class of natural compounds.

References

- Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(8), 888–894.

- Lin, C. M., Preston, J. F., & Wei, C. I. (2000). Antibacterial mechanism of allyl isothiocyanate. Journal of Food Protection, 63(6), 727–734.

- Dinkova-Kostova, A. T., & Kostov, R. V. (2012). Glucosinolates and isothiocyanates in health and disease. Trends in Molecular Medicine, 18(6), 337–347.

- Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Cruciferous vegetables and human cancer risk: epidemiologic evidence and mechanistic basis. Pharmacological Research, 55(3), 224–236.

- Vig, A. P., Rampal, G., Thind, T. S., & Arora, S. (2009). Bio-protective effects of glucosinolates - a review. LWT - Food Science and Technology, 42(10), 1561–1572.

- Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399–2403.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5971, Allyl isothiocyanate. Retrieved February 7, 2024 from [Link].

-

American Chemical Society. (2024). Allyl isothiocyanate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140461, Undecyl isothiocyanate. Retrieved February 7, 2024 from [Link].

-

Wikipedia contributors. (2024, January 22). Isothiocyanate. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, February 7, 2024, from [Link]

- Romeo, L., Iori, R., Rollin, P., Bramanti, P., & Mazzon, E. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624.

- Dias, C., Sousa, S., & Saavedra, M. J. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 15(10), 19552–19561.

- Singh, J., & Singh, R. P. (2022).

-

Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University. Retrieved from [Link]

- Lawson, A. P., Long, M. J., Coffey, R. T., Qian, Y., Weerapana, E., El Oualid, F., & Hedstrom, L. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(23), 5130–5142.

- Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. Molecular Nutrition & Food Research, 54(1), 127–135.

- Sayeed, M. A., Mohibbullah, M., & Choi, J. S. (2021). Allyl Isothiocyanate Exhibits No Anticancer Activity in MDA-MB-231 Breast Cancer Cells. Journal of Cancer Prevention, 26(3), 209–215.

- Wu, C. C., Lin, Z. Y., Tang, K. S., Hsieh, H. Y., & Chung, J. G. (2010). Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model. International Journal of Molecular Sciences, 11(11), 4478–4492.

- Zhang, Y., Chen, X., & Wu, X. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045–1052.

- Keum, Y. S. (2011). Are isothiocyanates potential anti-cancer drugs?. Anticancer Agents in Medicinal Chemistry, 11(6), 495–503.

- Wu, X., Zhou, Q. H., & Zhang, Y. (2022).

- Kyriakou, S., Trafalis, D. T., Deligiorgi, M., Franco, R., Pappa, A., & Panayiotidis, M. I. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(2), 393.

- Fimognari, C., & Hrelia, P. (2007). Isothiocyanates as novel cytotoxic and cytostatic agents: molecular pathway on human transformed and non-transformed cells. Current pharmaceutical design, 13(10), 1055–1066.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 6. Isothiocyanates as novel cytotoxic and cytostatic agents: molecular pathway on human transformed and non-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profiling of Undecyl Isothiocyanate (C11-ITC): A Physicochemical Framework for Lipophilic Drug Design

Part 1: Executive Summary & Core Directive

Undecyl isothiocyanate (C11-ITC) represents a critical inflection point in the structure-activity relationship (SAR) of isothiocyanates. Unlike its short-chain homologues (e.g., Allyl ITC) which are volatility-limited, or its sulfoxide-bearing cousins (e.g., Sulforaphane) which are hydrophilicity-tuned, C11-ITC is a hyper-lipophilic electrophile .

This guide departs from standard data sheets by treating C11-ITC not just as a chemical entity, but as a thermodynamic system. We analyze the energy penalties of solvation, the entropic drivers of membrane insertion, and the kinetic barriers to hydrolysis. For researchers in drug discovery, this molecule offers a unique probe for studying the hydrophobic effect in covalent protein modification .

Key Thermodynamic Signatures[1]

-

Hyper-Lipophilicity: With a LogP of ~6.6, C11-ITC is essentially water-insoluble, demanding lipid-based delivery systems (LNP/Liposomes) for bioavailability.

-

Thermal Resilience: A boiling point of ~289°C indicates high intermolecular Van der Waals forces, significantly reducing the volatility issues common to lower ITCs.

-

Kinetic Stability: The long alkyl tail provides a "steric umbrella," shielding the electrophilic carbon from hydrolytic attack in aqueous suspensions.

Part 2: Physicochemical Profile (Static Thermodynamics)

The thermodynamic behavior of C11-ITC is governed by the competition between its polar isothiocyanate headgroup (

Fundamental Constants Table

| Property | Value | Confidence/Method | Implications for Research |

| Molecular Formula | Exact | Core scaffold for SAR studies. | |

| Molecular Weight | 213.38 g/mol | Exact | Low MW facilitates diffusion. |

| Boiling Point ( | 289.5 °C (at 760 mmHg) | Experimental/Lit [1] | Low volatility; stable in accelerated stability testing. |

| Density ( | 0.89 g/cm³ | Experimental [1] | Floats on water; requires emulsion for aqueous assays. |

| LogP (Octanol/Water) | 6.6 | Computed (XLogP3) [2] | Critical: Indicates complete membrane retention; poor cytosolic solubility. |

| Molar Volume | ~240 cm³/mol | Derived | High volume indicates significant membrane perturbation potential. |

| Refractive Index | ~1.46 - 1.49 | Estimated | Useful for purity checks via refractometry. |

Theoretical Derivation: Enthalpy of Vaporization

In the absence of direct calorimetric data for C11-ITC, we apply the Trouton-Hildebrand-Everett rule, modified for polar-headed long chains. This is critical for understanding the energy required to liberate the molecule from a bulk liquid phase (e.g., during headspace analysis).

Where

Insight: A

Part 3: Thermodynamics of Interaction (Solution Chemistry)

The biological activity of C11-ITC is a function of its ability to partition from an aqueous vehicle into the lipid bilayer.

Solubility Parameters & Partitioning

The extreme LogP (6.[1]6) suggests that standard aqueous buffers (PBS) are thermodynamically forbidden zones for C11-ITC.

-

Solubility in Water:

(Predicted). -

Solubility in DMSO/Ethanol:

. -

Thermodynamic Drive: The positive Gibbs free energy of solvation in water (

) drives the molecule rapidly into hydrophobic pockets (albumin, membranes, micelles).

Visualization: The Lipophilic Partitioning Workflow

Figure 1: Thermodynamic Fate of C11-ITC. Upon dilution into aqueous media, the high energy cost of cavity formation drives C11-ITC immediately into available hydrophobic sinks (micelles, membranes, or proteins).

Part 4: Thermodynamic Stability & Reactivity

While thermodynamics dictates where the molecule goes, kinetics dictates how long it survives.

Hydrolysis Kinetics

Isothiocyanates degrade in water to form amines and thioureas. However, for C11-ITC, this reaction is mass-transfer limited .

-

Mechanism: Nucleophilic attack of

on the electrophilic Carbon of -

C11 Specificity: The undecyl tail creates a local hydrophobic environment around the NCS group, repelling water and stabilizing the molecule relative to short-chain analogs.

-

pH Dependence: Stability decreases as pH increases (higher

).-

pH 4-6: Highly Stable (

hours). -

pH 7.4: Moderately Stable (

hours in solution, longer in emulsions). -

pH > 9: Rapid degradation to thioureas.

-

Thermal Stability

Based on homologous series data [3], C11-ITC is stable up to ~60°C. Above this, and particularly in the presence of trace moisture, it may undergo rearrangement or degradation.

-

Storage Recommendation: Store at -20°C in anhydrous DMSO to arrest thermodynamic decay.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Lipophilicity (High LogP Modification)

Standard shake-flask methods fail for LogP > 5 due to detection limits in the water phase. This protocol uses a reversed-phase HPLC surrogate method.

Objective: Correlate retention time (

-

System Setup: HPLC with C18 column (high carbon load).

-

Mobile Phase: Isocratic Methanol/Water (85:15) + 0.1% Formic Acid. Note: High organic content is required to elute C11-ITC.

-

Calibration Standards: Inject a series of ITCs with known LogP (Butyl, Phenyl, Octyl).

-

Data Acquisition: Measure retention time (

) and dead time ( -

Calculation:

-

Validation: The

of the calibration line must be

Protocol B: Thermodynamic Solubility Limit Assay

Determines the maximum thermodynamic solubility in a lipid vehicle (e.g., Miglyol 812).

-

Saturation: Add excess C11-ITC to 1 mL of lipid vehicle in a sealed glass vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 x g for 10 mins to pellet undissolved oil droplets (if phase separation occurs) or filter.

-

Quantification: Dilute supernatant 1:1000 in Acetonitrile and analyze via UV-Vis (approx 245 nm) or HPLC-UV against a standard curve.

-

Result: Defines the

for formulation development.

Part 6: References

-

GuideChem & Chemical Book Databases. (2023). Undecyl isothiocyanate (CAS 19010-96-9) Physicochemical Properties.[3][4][5][6] Retrieved from and .

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 140461, Undecyl isothiocyanate. Retrieved from .[5]

-

Luang-In, V., et al. (2014).[7] Isothiocyanate stability and hydrolysis kinetics.[2][7]Journal of Food Science, 79(10). (Extrapolated from long-chain ITC stability data).

-

Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for fragment-based LogP estimation principles).

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.Chemical Engineering Communications, 57(1-6), 233-243. (Methodology for enthalpy derivation).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. ftb.com.hr [ftb.com.hr]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Undecyl isothiocyanate | C12H23NS | CID 140461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 19010-96-9 UNDECYL ISOTHIOCYANATE [chemsigma.com]

- 7. Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesis of undecyl isothiocyanate from undecylamine

Abstract & Strategic Rationale

The conversion of primary amines to isothiocyanates (ITCs) is a pivotal transformation in drug discovery, particularly for generating thiourea scaffolds or covalent modifiers. Undecylamine (

While thiophosgene (

Key Chemical Transformation

[2]Experimental Logic & Mechanism

The synthesis relies on a two-step, one-pot mechanism.[1] Understanding the causality in these steps is critical for troubleshooting low yields.

-

Nucleophilic Attack (Dithiocarbamate Formation): The lone pair on the undecylamine nitrogen attacks the electrophilic carbon of carbon disulfide (

). A base (Triethylamine) is required to deprotonate the intermediate, driving the equilibrium toward the stable dithiocarbamate salt.-

Critical Insight: Undecylamine is highly lipophilic. Unlike short-chain amines, it requires a solvent system that solubilizes both the long alkyl chain and the polar dithiocarbamate salt. Tetrahydrofuran (THF) is superior to water or pure diethyl ether here.

-

-

Desulfurization (Elimination): The dithiocarbamate sulfur attacks the Tosyl Chloride. The resulting intermediate is unstable and undergoes base-promoted elimination to release the isothiocyanate, tosylate anion, and elemental sulfur (or sulfur byproducts depending on exact conditions).

Visualizing the Pathway

Figure 1: Mechanistic pathway for the TsCl-mediated synthesis of isothiocyanates.

Comparative Protocols

Method A: The "Green" Route (Recommended)

Reagents: Carbon Disulfide (

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[3] | Amount (Example) | Role |

| Undecylamine | 171.32 | 1.0 | 1.71 g (10 mmol) | Substrate |

| Carbon Disulfide | 76.14 | 3.0 | 1.8 mL (~30 mmol) | Thiocarbonyl source |

| Triethylamine | 101.19 | 3.0 | 4.2 mL (~30 mmol) | Base |

| Tosyl Chloride | 190.65 | 1.1 | 2.10 g | Desulfurizing agent |

| THF | - | - | 40 mL | Solvent |

Step-by-Step Protocol

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Undecylamine (10 mmol) in anhydrous THF (40 mL).

-

Base Addition: Add Triethylamine (30 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Why? The reaction with

is exothermic. Cooling prevents solvent evaporation and side reactions.

-

-

Dithiocarbamate Formation: Add Carbon Disulfide (30 mmol) dropwise over 5-10 minutes.

-

Observation: The solution typically turns yellow/orange, indicating dithiocarbamate formation. Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes.

-

-

Desulfurization: Cool the mixture back to 0°C. Add Tosyl Chloride (11 mmol) portion-wise (solid) or as a solution in minimal THF.

-

Reaction: Allow the mixture to warm to RT and stir for 1-2 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1). The polar amine spot (baseline) should disappear, replaced by a high Rf spot (Isothiocyanate).

-

-

Quench & Workup:

-

Add 1N HCl (20 mL) to quench excess base and amine.

-

Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (1 x 30 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (100% Hexanes

5% EtOAc/Hexanes). Undecyl isothiocyanate is non-polar and elutes early.

Method B: The Thiophosgene Route (High Purity/Scale-Up)

Reagents: Thiophosgene (

Step-by-Step Protocol

-

Biphasic Setup: In a flask, prepare a mixture of Dichloromethane (DCM) (30 mL) and saturated aqueous

(30 mL). -

Substrate Addition: Add Undecylamine (10 mmol) to the biphasic mixture.

-

Reaction: Add Thiophosgene (11 mmol, 1.1 equiv) slowly via syringe to the vigorously stirring mixture.

-

Why Biphasic? The Schotten-Baumann conditions keep the nucleophilic amine in the organic phase and the acid byproduct (

) neutralized in the aqueous phase, preventing amine salt precipitation.

-

-

Completion: Stir for 1-2 hours at RT.

-

Workup: Separate phases. Extract aqueous layer with DCM. Dry organic layer (

) and concentrate. -